Lilial
Overview
Description
Lilial, also known as butylphenyl methylpropional, is a synthetic fragrance compound widely used in the cosmetic and fragrance industries. It is known for its floral scent, reminiscent of lily of the valley, and is commonly found in perfumes, soaps, and other personal care products. Despite its popularity, this compound has faced scrutiny due to potential health risks, leading to regulatory restrictions in some regions .
Mechanism of Action
Target of Action
Lilial, also known as 3-(4-(tert-Butyl)phenyl)-2-methylpropanal, is primarily used as a fragrance ingredient in various cosmetics and household products It has been under assessment as a potential endocrine disruptor , which means it may interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Mode of Action
The exact mode of action of this compound is not fully understood. As a potential endocrine disruptor, it is believed to interfere with the normal functioning of the endocrine system. Studies have shown that neither this compound nor its metabolites have agonistic activity towards estrogen or androgen receptors
Result of Action
The primary result of this compound’s action is its scent, which is why it is used as a fragrance ingredient. In terms of biological effects, it has been classified as a reproductive toxicant and is considered a potential endocrine disruptor . It has been found that neither this compound nor its metabolites have a negative effect on cell viability in the concentration range from 1 nm to 100 μm .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in the final products is typically low , which may affect its action and efficacy. Additionally, its use in cosmetic products was recently prohibited in the EU due to its classification as a reproductive toxicant . This regulatory environment significantly impacts the use and potential exposure to this compound.
Biochemical Analysis
Cellular Effects
Lilial has been classified as a reproductive toxicant and potential endocrine disruptor . This suggests that it may have effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It does not appear to have significant binding interactions with biomolecules, nor does it seem to cause enzyme inhibition or activation Changes in gene expression due to this compound exposure have not been reported
Preparation Methods
Lilial is synthesized through a multi-step chemical process. One common method involves the condensation of tert-butylbenzaldehyde with propanal, followed by catalytic hydrogenation . Another industrial-scale method involves the double anodic oxidation of 4-tert-butyl-toluene . These processes are carried out under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Lilial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding alcohols.
Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lilial has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in fragrance chemistry to study the structure-odor relationship.
Biology: Investigated for its potential effects on cellular pathways and endocrine disruption.
Medicine: Studied for its potential toxicological effects, including reproductive toxicity and allergenicity.
Comparison with Similar Compounds
Lilial is often compared with other fragrance compounds such as:
Linalool: A naturally occurring terpene alcohol with a fresh, floral scent similar to lavender.
Cyclamen Aldehyde: Another synthetic fragrance with a floral scent, used in similar applications.
Hexyl Cinnamaldehyde: A synthetic fragrance with a sweet, spicy scent, used in perfumes and cosmetics.
This compound is unique due to its specific floral scent profile and its widespread use in the fragrance industry. its potential health risks have led to increased scrutiny and regulatory restrictions.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFDHOLCGWZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026500 | |
Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
80-54-6 | |
Record name | Lilial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilial | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilial | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-butylbenzyl)propionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLPHENYL METHYLPROPIONAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7540GJV69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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